1-Bromo-2-(2-bromoethyl)-4-chlorobenzene
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Overview
Description
1-Bromo-2-(2-bromoethyl)-4-chlorobenzene is an organic compound belonging to the class of haloaromatic compounds It is characterized by the presence of bromine and chlorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(2-bromoethyl)-4-chlorobenzene typically involves the bromination of 2-(2-bromoethyl)-4-chlorobenzene. This process can be carried out using bromine or other brominating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane or carbon tetrachloride, and the temperature is maintained at a moderate level to ensure the selective bromination of the desired position on the benzene ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the bromination process, making it more cost-effective and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(2-bromoethyl)-4-chlorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of substituted derivatives.
Oxidation: The compound can be oxidized to form corresponding brominated and chlorinated benzoic acids or other oxidized products.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of 2-(2-ethyl)-4-chlorobenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products: The major products formed from these reactions include various substituted benzenes, benzoic acids, and other aromatic compounds with different functional groups.
Scientific Research Applications
1-Bromo-2-(2-bromoethyl)-4-chlorobenzene has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: It may be used in the study of biological systems and the development of bioactive compounds with potential therapeutic applications.
Industrial Chemistry: The compound is utilized in various industrial processes, including the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-bromoethyl)-4-chlorobenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems or chemical reactions. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to participate in various substitution and addition reactions. The exact molecular targets and pathways depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
1-Bromo-2-chloroethane: A haloalkane with similar reactivity but different structural properties.
2-Bromoethyl chloride: Another haloalkane with comparable chemical behavior.
1,2-Dibromoethane: A related compound with two bromine atoms on an ethane backbone.
Uniqueness: 1-Bromo-2-(2-bromoethyl)-4-chlorobenzene is unique due to the presence of both bromine and chlorine atoms on a benzene ring, which imparts distinct chemical properties and reactivity. This combination of halogens allows for selective reactions and the formation of a wide range of derivatives, making it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
1-bromo-2-(2-bromoethyl)-4-chlorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2Cl/c9-4-3-6-5-7(11)1-2-8(6)10/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUHSAXQYXSSOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCBr)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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